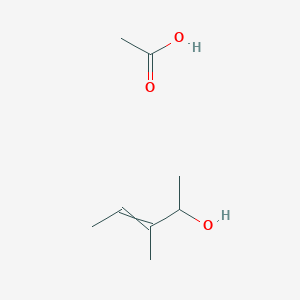
Acetic acid;3-methylpent-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methylpent-3-en-2-ol is an organic compound that combines the properties of acetic acid and 3-methylpent-3-en-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar. 3-methylpent-3-en-2-ol is an alcohol with a double bond, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Esterification: Acetic acid can react with 3-methylpent-3-en-2-ol in the presence of a mineral acid catalyst to form an ester.
Dehydration: 3-methylpent-3-en-2-ol can undergo dehydration in the presence of concentrated sulfuric acid to form an alkene.
Industrial Production Methods
Industrial production of acetic acid;3-methylpent-3-en-2-ol often involves the esterification process, where acetic acid and 3-methylpent-3-en-2-ol are reacted in large reactors with continuous removal of water to drive the reaction to completion.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;3-methylpent-3-en-2-ol can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group or the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Catalysts: Mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used in dehydration and esterification reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction: Reduction typically produces alcohols or alkanes.
Substitution: Substitution reactions can yield a variety of products, including ethers, esters, and halides.
科学的研究の応用
Acetic acid;3-methylpent-3-en-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;3-methylpent-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The presence of both the carboxylic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in food and chemical industries.
3-Methylpent-3-en-2-ol: An alcohol with a double bond, used in organic synthesis.
Ethyl Acetate: An ester formed from acetic acid and ethanol, used as a solvent in various applications.
Uniqueness
Acetic acid;3-methylpent-3-en-2-ol is unique due to the combination of its functional groups, allowing it to participate in diverse chemical reactions and making it valuable in multiple fields of research and industry.
特性
CAS番号 |
64683-04-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
acetic acid;3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-4-5(2)6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
InChIキー |
AKYUXTJWFRONBK-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


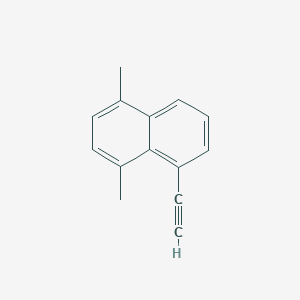
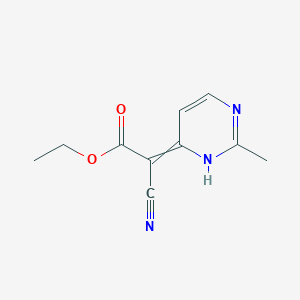
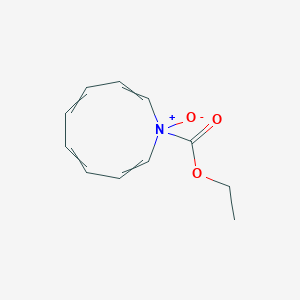
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
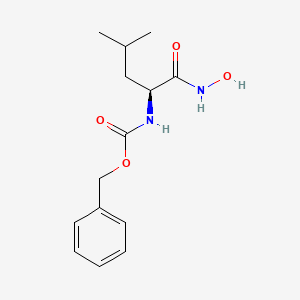

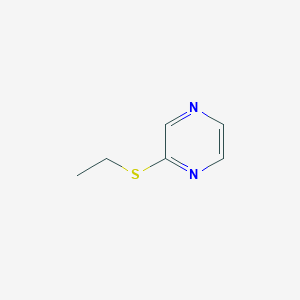
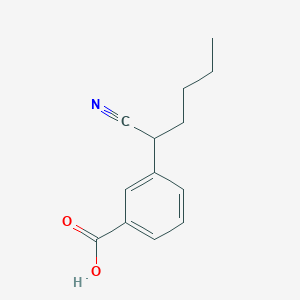
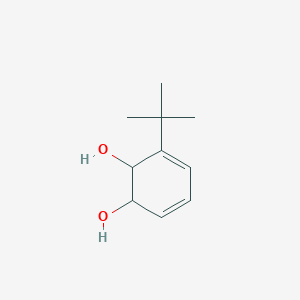

![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

